molecular formula C7H12N2S B056859 1-(2,4-Dimethyl-1,3-thiazol-5-yl)ethan-1-amine CAS No. 120276-03-1

1-(2,4-Dimethyl-1,3-thiazol-5-yl)ethan-1-amine

Cat. No. B056859
M. Wt: 156.25 g/mol
InChI Key: HIJYHZZFVMCOKK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of thiazole derivatives, including compounds similar to "1-(2,4-Dimethyl-1,3-thiazol-5-yl)ethan-1-amine," often involves 1,3-dipolar cycloaddition reactions. For instance, Pekcan and Heimgartner (1988) described the formation of N-(1,3-Thiazol-5(4H)-ylidene)amines via 1,3-Dipolar Cycloaddition of Azides with 1,3-Thiazol-5(4H)-thiones, leading to good yields of thiazole imines through a mechanism involving successive elimination of N2 and S from the adduct (Pekcan & Heimgartner, 1988).

Molecular Structure Analysis

The crystal and molecular structure analyses often employ techniques such as X-ray crystallography. Studies like the one by Baker et al. (1995) on complexes involving similar structural frameworks provide insights into molecular arrangements and bonding patterns, demonstrating the intricate geometry and intermolecular interactions within such compounds (Baker, Crass, Maniska, & Craig, 1995).

Chemical Reactions and Properties

Compounds with a thiazole core participate in various chemical reactions, leading to diverse derivatives with unique properties. Tanaka et al. (1994) reported on the transformation of thiazolidine derivatives to 2,4-diamino-s-triazines, showcasing the reactivity of thiazole compounds under specific conditions (Tanaka, Watanabe, Nakamoto, Okuno, Maekawa, & Iwata, 1994).

Scientific Research Applications

Synthetic Chemistry and Material Science

  • Synthesis of Novel Thiazolidinones : Research on thiazolidinones, a chemical family related to thiazoles, demonstrates their significance in synthetic chemistry. Thiazolidinones are synthesized through reactions involving chloral with substituted anilines, highlighting a versatile approach to creating compounds with potential applications in material science and medicinal chemistry (Issac & Tierney, 1996).

Pharmacology and Biomedical Applications

  • Antimicrobial and Antitumor Agents : Thiazolidinedione derivatives, another related group, have been extensively studied for their antimicrobial, anticancer, and antidiabetic properties. These compounds, often synthesized by modifying the thiazolidine core, show a wide range of biological activities, making them potential candidates for drug development (Singh et al., 2022).

Environmental Applications

  • Degradation of Hazardous Compounds : Advanced oxidation processes are effective in degrading nitrogen-containing compounds, including those with thiazole structures. This research is crucial for environmental protection, offering methods to treat water contaminated with toxic and resistant amino-compounds (Bhat & Gogate, 2021).

Future Directions

Thiazole compounds have a wide range of biological activities and are contained in numerous experimental drugs . Therefore, medicinal chemists have been focusing their efforts on thiazole-bearing compounds in order to develop novel therapeutic agents for a variety of pathological conditions . The current review may succeed in drawing the attention of medicinal chemists to finding new leads, which may later be translated into new drugs .

properties

IUPAC Name

1-(2,4-dimethyl-1,3-thiazol-5-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2S/c1-4(8)7-5(2)9-6(3)10-7/h4H,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIJYHZZFVMCOKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C)C(C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Dimethyl-1,3-thiazol-5-yl)ethan-1-amine

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